5-O-(beta-Hydroxyethyl)rutoside
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Overview
Description
Preparation Methods
5-O-(beta-Hydroxyethyl)rutoside is synthesized through the hydroxyethylation of rutoside. The process involves the reaction of rutoside with ethylene oxide under controlled conditions to introduce hydroxyethyl groups at specific positions on the rutoside molecule . Industrial production methods involve the use of standardized mixtures of mono-, di-, tri-, and tetrahydroxyethylrutosides .
Chemical Reactions Analysis
5-O-(beta-Hydroxyethyl)rutoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Hydroxyethyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-O-(beta-Hydroxyethyl)rutoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the effects of hydroxyethylation on flavonoids.
Mechanism of Action
5-O-(beta-Hydroxyethyl)rutoside exerts its effects primarily by reducing leakage from small blood vessels (capillaries). It acts on the microvascular endothelium to reduce hyperpermeability and edema . The compound also improves microvascular perfusion and microcirculation, and reduces erythrocyte aggregation . These effects are mediated through its interaction with the endothelial cells of veins and lymphatics .
Comparison with Similar Compounds
5-O-(beta-Hydroxyethyl)rutoside is part of a group of compounds known as hydroxyethylrutosides. Similar compounds include:
- Monoxerutin
- Dihydroxyethylrutoside
- Troxerutin
- Tetrahydroxyethylrutoside
Compared to these similar compounds, this compound is unique in its specific hydroxyethylation pattern, which contributes to its distinct therapeutic properties .
Properties
CAS No. |
862127-12-6 |
---|---|
Molecular Formula |
C29H34O17 |
Molecular Weight |
654.6 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-5-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O17/c1-10-19(34)22(37)24(39)28(43-10)42-9-17-20(35)23(38)25(40)29(45-17)46-27-21(36)18-15(41-5-4-30)7-12(31)8-16(18)44-26(27)11-2-3-13(32)14(33)6-11/h2-3,6-8,10,17,19-20,22-25,28-35,37-40H,4-5,9H2,1H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |
InChI Key |
SZMCKANTIJRETC-BDAFLREQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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